BenchChemオンラインストアへようこそ!

O-Cyclopentylhydroxylamine hydrochloride

Phosphodiesterase-4 inhibition Anti-inflammatory drug discovery Asthma/COPD therapeutics

O-Cyclopentylhydroxylamine hydrochloride (CAS 52189-22-7, molecular formula C₅H₁₂ClNO, MW 137.61) is an O-substituted hydroxylamine derivative in which a cyclopentyl ring is attached to the oxygen atom of the hydroxylamine group, supplied as the hydrochloride salt for enhanced stability and handling. The cyclopentyloxy moiety confers a calculated LogP of approximately 1.52 and a topological polar surface area (TPSA) of 35.25 Ų, positioning this compound between smaller O-alkyl (e.g., O-methyl, O-ethyl) and larger O-aryl/aralkyl (e.g., O-benzyl) hydroxylamines in terms of lipophilicity.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 52189-22-7
Cat. No. B3023476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Cyclopentylhydroxylamine hydrochloride
CAS52189-22-7
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CCC(C1)ON.Cl
InChIInChI=1S/C5H11NO.ClH/c6-7-5-3-1-2-4-5;/h5H,1-4,6H2;1H
InChIKeyKBYLNXKSGMLDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Cyclopentylhydroxylamine Hydrochloride (CAS 52189-22-7): A Specialized O-Substituted Hydroxylamine Reagent for Medicinal Chemistry and Bioconjugation


O-Cyclopentylhydroxylamine hydrochloride (CAS 52189-22-7, molecular formula C₅H₁₂ClNO, MW 137.61) is an O-substituted hydroxylamine derivative in which a cyclopentyl ring is attached to the oxygen atom of the hydroxylamine group, supplied as the hydrochloride salt for enhanced stability and handling . The cyclopentyloxy moiety confers a calculated LogP of approximately 1.52 and a topological polar surface area (TPSA) of 35.25 Ų, positioning this compound between smaller O-alkyl (e.g., O-methyl, O-ethyl) and larger O-aryl/aralkyl (e.g., O-benzyl) hydroxylamines in terms of lipophilicity . It serves as a key synthetic intermediate for oxime formation, as a nucleophilic building block in medicinal chemistry programs, and as the critical 3-cyclopentyloxy pharmacophoric fragment found in several clinical-stage phosphodiesterase-4 (PDE4) inhibitors, most notably the piclamilast (RP 73401) and cilomilast (SB-207499) series [1].

Why Generic Substitution of O-Cyclopentylhydroxylamine Hydrochloride (52189-22-7) with Alternative Hydroxylamines Is Scientifically Unsound


O-Substituted hydroxylamines are not functionally interchangeable reagents. The identity of the O-substituent governs nucleophilicity, steric accessibility, and lipophilicity, each of which directly influences reaction kinetics, yield, and biological target engagement. In PDE4 inhibitor SAR, the 3-cyclopentyloxy group confers a unique combination of steric bulk and lipophilicity: smaller alkoxy groups (e.g., methoxy, ethoxy) show substantially reduced PDE4 inhibitory potency, while the cyclohexyloxy analog exhibits diminished activity due to excessive steric demand, and O-benzyl substitution introduces metabolic instability through oxidative debenzylation [1]. In diamine oxidase (DAO) inhibition, the free O-NH₂ moiety is an absolute requirement; N-substituted hydroxylamines (e.g., N-cyclopentylhydroxylamine hydrochloride, CAS 60568-18-5) are completely inactive as DAO inhibitors [2]. Furthermore, O-cyclopentylhydroxylamine hydrochloride (MW 137.61) carries a significantly different molecular weight and HCl salt stoichiometry compared to N-cyclopentylhydroxylamine hydrochloride (MW 137.61), O-cyclohexylhydroxylamine hydrochloride (MW 151.63), and O-benzylhydroxylamine hydrochloride (MW 159.61), meaning that molar equivalents in any synthetic protocol must be carefully recalculated to avoid stoichiometric errors .

Quantitative Differentiation Evidence for O-Cyclopentylhydroxylamine Hydrochloride (CAS 52189-22-7) Versus Closest Analogs


PDE4 Inhibitory Potency: Cyclopentyloxy Group Is Optimal Among 3-Alkoxy Substituents in Benzamide Series

In a systematic SAR study of 3,4-dialkoxy-N-phenylbenzamides, the 3-cyclopentyloxy-4-methoxy substituted compound (8d) exhibited a PDE4 IC₅₀ of 0.19 nM against pig aortic PDE IV, representing a potency increase of approximately 195-fold over the unsubstituted 3-alkoxy parent (9a, IC₅₀ = 37 nM) and superior to the 3-propoxy (IC₅₀ = 1.6 nM), 3-butoxy (IC₅₀ = 0.3 nM), and 3-cyclohexyloxy (IC₅₀ = 0.4 nM) analogs. The exo-2-norbornyloxy analog (9g, IC₅₀ = 0.01 nM) showed marginally higher potency but substantially greater synthetic complexity. When elaborated to the clinical candidate piclamilast (3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, 15j), the IC₅₀ reached 1 nM against PDE4 catalytic activity [1]. Piclamilast's PDE4 inhibitory potency (IC₅₀ = 1 nM) is approximately 313-fold greater than that of the first-generation PDE4 inhibitor rolipram (IC₅₀ = 313 ± 6.7 nM) [2].

Phosphodiesterase-4 inhibition Anti-inflammatory drug discovery Asthma/COPD therapeutics

Cilomilast Clinical Validation: Cyclopentyloxy Moiety Is Integral to an Advanced PDE4 Inhibitor with Defined Selectivity Profile

Cilomilast (SB-207499, 4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)cyclohexane-1-carboxylic acid) incorporates the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore derived from O-cyclopentylhydroxylamine and exhibits a PDE4 IC₅₀ of 120 nM [1]. Cilomilast demonstrates 75-fold selectivity for PDE4 over other PDE isozymes and was advanced to Phase III clinical trials for COPD, providing extensive human pharmacokinetic and safety data that validate the cyclopentyloxy fragment in a drug-development context . In comparative in vivo studies of airway hyperresponsiveness in ovalbumin-sensitized Brown-Norway rats, roflumilast (ID₅₀ = 1.5 mg/kg) was 3-fold more potent than rolipram, 16-fold more potent than piclamilast, and 27-fold more potent than cilomilast; however, cilomilast's distinct PDE4D selectivity profile and reduced emetic potential represent a differentiated therapeutic index rationale linked directly to its 3-cyclopentyloxy substitution pattern [2].

PDE4D selectivity COPD clinical candidate Cilomilast pharmacophore

Diamine Oxidase (DAO) Inhibition: O-Substitution and Steric Profile Determine Pharmacological Activity of Hydroxylamines

A systematic SAR study of sixteen O-substituted hydroxylamines on canine colonic epithelium demonstrated that histamine potentiation through diamine oxidase (DAO) inhibition requires the O-R-ONH₂ structural motif, with N-substituted hydroxylamines showing complete loss of activity. Key SAR findings include: (1) branched O-alkyl substituents are less active than their straight-chain analogs; (2) greater steric bulk of the alkyl substituent decreases activity; (3) longer straight-chain O-alkyl hydroxylamines are less active than shorter-chain derivatives [1]. The cyclopentyl group, being a cyclic secondary alkyl substituent, occupies a defined steric volume intermediate between linear propyl/butyl and bulkier cyclohexyl groups, providing predictable modulation of DAO inhibitory potency. These SAR principles were confirmed in a follow-up publication (Rangachari et al., 1999) that probed the DAO active site with O-alkylhydroxylamines, establishing that the R-O-NH₂ pharmacophore is essential and that steric parameters at the O-substituent directly govern inhibitor access to the enzyme active site [2].

Diamine oxidase inhibition Histamine potentiation Structure-activity relationship

Physicochemical Differentiation: LogP, TPSA, and MW Position O-Cyclopentylhydroxylamine HCl Between Common O-Alkyl and O-Benzyl Analogs

The free base O-cyclopentylhydroxylamine has a computed LogP of 1.5196 and TPSA of 35.25 Ų . Its hydrochloride salt (MW 137.61) is lighter than O-cyclohexylhydroxylamine hydrochloride (MW 151.63) and O-benzylhydroxylamine hydrochloride (MW 159.61, LogP of free base ~1.38; hydrochloride LogP reported as 0.715–2.579 depending on computational method) . The cyclopentyl analog thus offers intermediate lipophilicity—more membrane-permeable than O-methyl or O-ethyl hydroxylamines but less hydrophobic than O-benzyl, which can exhibit off-target aromatic interactions (π-stacking, CYP450-mediated oxidation). The single rotatable bond (Rotatable_Bonds = 1) of O-cyclopentylhydroxylamine hydrochloride, compared to the conformationally flexible O-benzyl analog (Rotatable_Bonds = 2), provides greater conformational restriction that can be advantageous in structure-based drug design when a rigidified pharmacophore is desired .

Lipophilicity optimization Drug-likeness Physicochemical property comparison

Oxime Formation Kinetics: O-Alkylhydroxylamines Enable Catalyst-Free Bioconjugation at Neutral pH with Defined Rate Constants

O-Alkylhydroxylamines react with dialdehydes at rates of approximately 500 M⁻¹ s⁻¹ at neutral pH in the absence of any catalyst, proceeding through an unusually stable cyclic intermediate that undergoes dehydration to yield an oxime product [1]. This rate constant is orders of magnitude faster than traditional carbonyl-amine condensation reactions under physiological conditions and enables bioconjugation applications at low substrate concentrations. The O-cyclopentyl variant provides a sterically defined, non-aromatic alkyl handle that avoids the UV absorbance and potential fluorescence quenching associated with O-benzyl protecting groups. While the 500 M⁻¹ s⁻¹ rate is class-generic for O-alkylhydroxylamines (no head-to-head rate data comparing O-cyclopentyl to O-methyl or O-benzyl specifically exist in the identified literature), the cyclopentyl group offers practical advantages in post-conjugation purification due to its intermediate hydrophobicity and characteristic NMR signatures that facilitate product characterization [2].

Bioorthogonal conjugation Oxime ligation Chemoselective labeling

Commercial Availability: Purity, Storage, and Handling Specifications Differentiate Reliable Supply from Lower-Grade Alternatives

O-Cyclopentylhydroxylamine hydrochloride (CAS 52189-22-7) is commercially available at ≥98% purity from multiple established suppliers including Leyan (Cat. 1705200) and Chemscene (Cat. CS-0634531), with MDL number MFCD27939374 . Specified storage conditions are sealed in dry environment at 2–8°C, with shipping at room temperature (continental US) . The compound carries GHS hazard statements H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), consistent with the general hazardous profile of O-alkylhydroxylamine hydrochlorides . In contrast, N-cyclopentylhydroxylamine hydrochloride (CAS 60568-18-5), a closely related regioisomer, is supplied under a different CAS registry and may exhibit distinct reactivity and biological activity profiles, necessitating careful CAS verification during procurement to avoid regioisomeric misidentification .

Reagent procurement Purity specifications Storage and handling

Optimal Research and Industrial Application Scenarios for O-Cyclopentylhydroxylamine Hydrochloride (CAS 52189-22-7)


Medicinal Chemistry: Lead Optimization of PDE4 Inhibitors Requiring the 3-Cyclopentyloxy-4-methoxyphenyl Pharmacophore

Research teams synthesizing PDE4 inhibitor candidates for respiratory indications (asthma, COPD) should procure O-cyclopentylhydroxylamine hydrochloride as the direct precursor to the 3-cyclopentyloxy-4-methoxybenzaldehyde intermediate. The Ashton et al. (1994) SAR demonstrates that the cyclopentyloxy group provides optimal PDE4 potency (IC₅₀ = 0.19 nM for the 2-chlorophenyl benzamide 8d, and 1 nM for piclamilast 15j) compared to smaller (methoxy: 37 nM) or larger (cyclohexyloxy: 0.4 nM) 3-alkoxy substituents [1]. The clinical validation of both piclamilast and cilomilast confirms that the cyclopentyloxy fragment is pharmacologically viable and synthetically tractable [2]. Using alternative O-substituted hydroxylamines would yield analogs with measurably inferior PDE4 potency, undermining the lead optimization campaign.

Chemical Biology: Catalyst-Free Oxime Bioconjugation with Non-Aromatic, NMR-Distinct Handle

For bioorthogonal conjugation applications requiring rapid, catalyst-free oxime ligation at neutral pH, O-cyclopentylhydroxylamine hydrochloride enables the class-generic O-alkylhydroxylamine reactivity (k ≈ 500 M⁻¹ s⁻¹ with dialdehydes) [3] while providing a cyclopentyl handle that is free of aromatic UV/fluorescence interference and offers a characteristic ¹H NMR multiplet pattern (δ ~1.5–2.0 ppm, 8H) that facilitates product characterization by NMR spectroscopy. The intermediate LogP (~1.5) of the free base permits reversed-phase HPLC purification of oxime conjugates without the excessive retention associated with O-benzyl derivatives.

Pharmacological Probe Development: Diamine Oxidase Active-Site Mapping with Defined Steric O-Substituents

Investigators studying histamine catabolism via diamine oxidase can employ O-cyclopentylhydroxylamine hydrochloride as a sterically defined probe to interrogate the DAO active-site steric tolerance. The established SAR indicates that branched cyclic O-alkyl substituents exhibit reduced activity compared to straight-chain analogs, and the cyclopentyl group's rigid five-membered ring conformation provides a well-defined steric volume distinct from both the flexible n-pentyl chain and the larger cyclohexyl ring [4]. This enables systematic mapping of the DAO active-site boundary when used alongside O-methyl, O-ethyl, O-propyl, and O-cyclohexyl comparator probes.

Process Chemistry: Multi-Step Synthesis of Drug Substance Intermediates Requiring Regioisomeric Purity

In GMP or GLP synthesis campaigns, procurement of O-cyclopentylhydroxylamine hydrochloride (CAS 52189-22-7) with verified ≥98% purity is essential to avoid contamination with the N-cyclopentyl regioisomer (CAS 60568-18-5), which would produce fundamentally different reaction products (N- vs. O-substitution). The hydrochloride salt form provides superior handling and storage stability (2–8°C, sealed dry) compared to the free base, and the precisely defined MW (137.61) enables accurate molar calculations for large-scale reactions. Confirmation of the correct CAS number upon receipt is a critical quality control checkpoint, as the two regioisomers share identical molecular formula and molecular weight.

Quote Request

Request a Quote for O-Cyclopentylhydroxylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.